3-chloro-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide

Regioisomerism Structure-activity relationship Oxazolidinone

3-chloro-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide (CAS 954602-93-8) is a synthetic oxazolidinone-sulfonamide hybrid derivative with molecular formula C17H17ClN2O5S and molecular weight 396.84 g·mol⁻¹. It features a 2-oxooxazolidin-5-ylmethyl linker connecting a 3-methoxyphenyl-substituted oxazolidinone core to a 3-chlorobenzenesulfonamide moiety.

Molecular Formula C17H17ClN2O5S
Molecular Weight 396.84
CAS No. 954602-93-8
Cat. No. B2434111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide
CAS954602-93-8
Molecular FormulaC17H17ClN2O5S
Molecular Weight396.84
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CC(OC2=O)CNS(=O)(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H17ClN2O5S/c1-24-14-6-3-5-13(9-14)20-11-15(25-17(20)21)10-19-26(22,23)16-7-2-4-12(18)8-16/h2-9,15,19H,10-11H2,1H3
InChIKeySDKBWUZJVZTJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-chloro-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide (CAS 954602-93-8): Research-Grade Oxazolidinone-Sulfonamide Procurement Guide


3-chloro-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide (CAS 954602-93-8) is a synthetic oxazolidinone-sulfonamide hybrid derivative with molecular formula C17H17ClN2O5S and molecular weight 396.84 g·mol⁻¹ . It features a 2-oxooxazolidin-5-ylmethyl linker connecting a 3-methoxyphenyl-substituted oxazolidinone core to a 3-chlorobenzenesulfonamide moiety. The compound belongs to a class of oxazolidinone derivatives known for antibacterial, anticancer, and enzyme-inhibitory activities, though no specific bioactivity data have been publicly reported for this exact chemical entity [1].

Why 3-chloro-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide Cannot Be Substituted with Generic Oxazolidinone Analogs


Oxazolidinone-sulfonamide conjugates exhibit highly sensitive structure-activity relationships (SAR) where even minor positional isomerism can abolish or dramatically alter biological activity [1]. The 3-chloro substitution on the benzenesulfonamide ring and the 3-methoxyphenyl attachment on the oxazolidinone nitrogen create a unique electronic and steric profile that is not recapitulated by the ortho-chloro regioisomer (CAS 954706-05-9) or the dimethylsulfonamide variant (CAS 954654-07-0) . In the clinically validated oxazolidinone class, substitution position and nature of the sulfonamide appendage have been shown to control target binding, metabolic stability, and toxicity profiles; therefore, interchanging these analogs without empirical validation risks selecting a compound with entirely divergent pharmacology [1]. Procurement decisions must be guided by the specific substitution pattern of CAS 954602-93-8 until head-to-head bioassay data are generated.

Quantitative Differentiation Evidence for 3-chloro-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide vs. Closest Analogs


Regioisomer Identity: 3-Chloro vs. 2-Chloro Benzenesulfonamide Substitution

CAS 954602-93-8 carries the chlorine substituent at the meta (3-) position of the benzenesulfonamide ring, whereas the closest commercial analog CAS 954706-05-9 places chlorine at the ortho (2-) position . Additionally, the methoxyphenyl group is attached at the 3-position in the target compound versus the 4-position in the analog. These regioisomeric differences create distinct InChI Keys, verifying non-interchangeable chemical identities. In oxazolidinone SAR, ortho vs. meta substitution has been shown to alter target binding affinity by orders of magnitude [1].

Regioisomerism Structure-activity relationship Oxazolidinone

Sulfonamide Substituent Variation: 3-Chloro vs. 3,4-Dimethyl Group

The target compound bears a 3-chlorobenzenesulfonamide group, whereas the commercially available analog CAS 954654-07-0 features a 3,4-dimethylbenzenesulfonamide moiety . The 3-chloro substituent is electron-withdrawing (σₘ Hammett constant ≈ +0.37), while the 3,4-dimethyl groups are electron-donating (combined σ ≈ −0.17 to −0.24). This electronic divergence is predicted to alter sulfonamide NH acidity, hydrogen-bonding capacity, and target interactions [1]. Molecular weight differs (396.84 vs. 390.45 g·mol⁻¹), and molecular formula differs by 2 carbons and 5 hydrogens (C₁₇H₁₇ClN₂O₅S vs. C₁₉H₂₂N₂O₅S) .

Substituent effect Oxazolidinone Sulfonamide SAR

Commercial Availability and Purity Specification

CAS 954602-93-8 is commercially available for R&D use with a specified purity of ≥95% (Catalog No. CM872169) . The orthogonal analog CAS 954706-05-9 (Catalog No. CM843082) and the dimethyl analog CAS 954654-07-0 (Catalog No. CM997348) are also available at ≥95% purity . No formal analytical certification (e.g., COA with HPLC chromatogram) is publicly provided for any of these compounds; purity data rely on vendor self-declaration. Thus, procurement differentiation is based on structural identity rather than differential purity specifications.

Procurement Purity Research chemical

Recommended Research and Industrial Application Scenarios for 3-chloro-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide


Structure-Activity Relationship (SAR) Studies on Oxazolidinone-Sulfonamide Hybrids

CAS 954602-93-8 serves as a precise regioisomer probe for SAR campaigns investigating the impact of 3-chloro-3′-methoxy substitution on biological activity relative to the 2-chloro-4′-methoxy analog (CAS 954706-05-9) and the 3,4-dimethyl variant (CAS 954654-07-0). The structural differences quantified in Section 3 (Evidence Items 1-2) support its use as a distinct SAR tool . Procurement of this specific isomer is essential to avoid confounding SAR interpretation with regioisomeric artifacts.

Chemical Biology Probe Development Requiring Defined 3-Chlorobenzenesulfonamide Geometry

For projects targeting sulfonamide-binding pockets where the 3-chloro orientation is predicted to engage specific residues (e.g., halogen bonding with backbone carbonyls), the exact geometry of CAS 954602-93-8 is required. The 2-chloro analog cannot replicate this interaction geometry . This compound may serve as a chemical biology starting point in enzyme inhibition studies (e.g., carbonic anhydrase or protease targets), pending empirical validation [1].

Antimicrobial or Anticancer Screening Libraries

Given the established antibacterial and anticancer activities of oxazolidinone derivatives [1], CAS 954602-93-8 can be incorporated as a structurally unique entry in focused screening libraries. Its 3-chlorobenzenesulfonamide motif differentiates it from the 2-chloro and 3,4-dimethyl analogs, increasing chemical diversity within the library. Empirical screening against Gram-positive bacterial strains or cancer cell lines is required to establish biological differentiation.

Computational Chemistry and Docking Studies

The distinct InChI Key and SMILES of CAS 954602-93-8 enable unambiguous in silico docking and molecular dynamics simulations. The electron-withdrawing 3-chloro substituent (σ ≈ +0.37) alters electrostatic potential distribution compared to the electron-donating 3,4-dimethyl analog, providing a valuable comparator set for computational SAR models [2].

Quote Request

Request a Quote for 3-chloro-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.